molecular formula C17H17BrN4O B2508541 (Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide CAS No. 1241704-66-4

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide

Cat. No.: B2508541
CAS No.: 1241704-66-4
M. Wt: 373.254
InChI Key: MVURYBPRLJHGPW-UHFFFAOYSA-N
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Description

The compound “(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide” is a complex organic molecule that contains several functional groups, including a pyrazole ring, a bromophenyl group, a butan-2-yl group, and a cyanoprop-2-enamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromophenyl group could potentially be replaced in a substitution reaction . The pyrazole ring might also participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and could affect its solubility .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The compound has been utilized as a precursor in the synthesis of new thio-substituted ethyl nicotinate derivatives, leading to the formation of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These compounds have been evaluated for their antimicrobial activities, showcasing its potential in contributing to the development of new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Heterocyclic Syntheses

Research has also focused on the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, demonstrating the compound's versatility in creating new chemical entities with potential biological activities. This work underscores the compound's role in facilitating the exploration of chemical space for new functional materials and bioactive molecules (Zhu et al., 2014).

Structural and Interaction Studies

The compound and its derivatives have been subject to structural characterization, including X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies provide deep insights into the intermolecular interactions and the structural basis of its reactivity and potential applications in material science and molecular engineering (Saeed et al., 2020).

Cytotoxicity and Biological Evaluation

It has been a starting point for the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential as a scaffold for developing anticancer agents (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further studies to explore its potential uses. For example, given the biological activity of many pyrazole derivatives, it could be interesting to investigate whether this compound has any pharmacological effects .

Properties

IUPAC Name

(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-N-butan-2-yl-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O/c1-3-11(2)21-17(23)13(9-19)8-14-10-20-22-16(14)12-4-6-15(18)7-5-12/h4-8,10-11H,3H2,1-2H3,(H,20,22)(H,21,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVURYBPRLJHGPW-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=CC1=C(NN=C1)C2=CC=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C(=C\C1=C(NN=C1)C2=CC=C(C=C2)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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